molecular formula C3Cl2INS B13487656 2,5-Dichloro-4-iodo-1,3-thiazole

2,5-Dichloro-4-iodo-1,3-thiazole

Cat. No.: B13487656
M. Wt: 279.91 g/mol
InChI Key: YRYAAUSCXJPRPQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodo-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-iodo-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-iodo-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or iodine atoms.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can introduce new functional groups into the thiazole ring.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the thiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiazoles, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .

Scientific Research Applications

2,5-Dichloro-4-iodo-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-iodo-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-iodo-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This combination of halogens allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C3Cl2INS

Molecular Weight

279.91 g/mol

IUPAC Name

2,5-dichloro-4-iodo-1,3-thiazole

InChI

InChI=1S/C3Cl2INS/c4-1-2(6)7-3(5)8-1

InChI Key

YRYAAUSCXJPRPQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)I

Origin of Product

United States

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